molecular formula C3H2ClNS B1590928 5-Chlorothiazole CAS No. 4175-73-9

5-Chlorothiazole

Cat. No. B1590928
CAS RN: 4175-73-9
M. Wt: 119.57 g/mol
InChI Key: YBGBTGGBNZEUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothiazole is an organic compound belonging to the thiazole family. It is a colorless, crystalline solid that is water-soluble and has a slight sulfur odor. It is used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug target in drug discovery. It has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Insecticidal and Antifungal Applications

  • Insecticidal Bioactivities: Chlorothiazole rings, including 5-Chlorothiazole, have been found effective in various insecticides. Studies have shown that certain compounds containing chlorothiazole rings exhibit good insecticidal activity against specific pests like Aphis craccivora and Nilaparvata lugens (Shen et al., 2015).
  • Antifungal Activity: Derivatives of benzothiazole, such as benzothiazole-appended bis-triazole-based isomers, have shown promising antifungal activity against plant pathogens like Rhizoctonia solani. These compounds have been found to be effective even at low concentrations, highlighting their potential as new antifungal agrochemicals (Upadhyay et al., 2022).

Anticancer and Antitumor Research

  • Breast Cancer Research: Certain 2-(4-aminophenyl)benzothiazoles have shown potent inhibitory activity against breast cancer cell lines, suggesting their potential application in cancer treatment. Some derivatives are also active against ovarian, lung, and renal cell lines (Shi et al., 1996).
  • Anti-Cancer Properties: A study on 5-chlorobenzothiazole derivatives demonstrated their effectiveness in inhibiting lipid peroxidation and scavenging free radicals. Some compounds showed significant inhibitory capacity in primary anticancer assays, particularly against non-small cell lung cancer and renal cancer cell lines (Ermut et al., 2014).

Neurological and Anticonvulsant Research

  • Anticonvulsant Activity: 2-Aminobenzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds have been found to be effective as carbonic anhydrase enzyme inhibitors, indicating their potential in developing new anticonvulsant drugs (Singh et al., 2022).
  • MAO-B Inhibitors for Parkinson's Disease: Benzothiazole and benzoxazole derivatives have been designed as MAO-B inhibitors. These compounds showed potential in treating Parkinson's disease by selectively inhibiting MAO-B without affecting MAO-A activity, demonstrating their therapeutic potential (Nam et al., 2017).

Herbicidal and Agricultural Applications

  • Herbicidal Activities: Studies on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed that these compounds have good herbicidal activities, highlighting their potential as novel herbicides. They were effective in inhibiting PSII electron transport, a critical process in plant physiology (Wang et al., 2004).

Other Applications

  • Anthrax Treatment: The synthesis and evaluation of benzothiazole derivatives for their anthelmintic activity provide insights into their potential use in treating parasitic infections like anthrax (Rajareddy et al., 2019).
  • Diuretic Properties: The study of a new oral diuretic, Disamide, which contains a chlorothiazide component, offers insights into the potential diuretic applications of similar compounds (Symons & Barber, 1960).

properties

IUPAC Name

5-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGBTGGBNZEUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569693
Record name 5-Chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiazole

CAS RN

4175-73-9
Record name 5-Chlorothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4175-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorothiazole
Reactant of Route 2
5-Chlorothiazole
Reactant of Route 3
5-Chlorothiazole
Reactant of Route 4
5-Chlorothiazole
Reactant of Route 5
5-Chlorothiazole
Reactant of Route 6
5-Chlorothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.